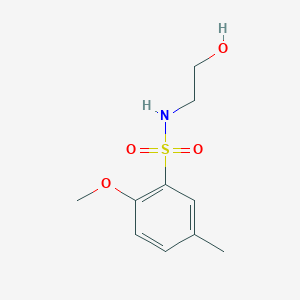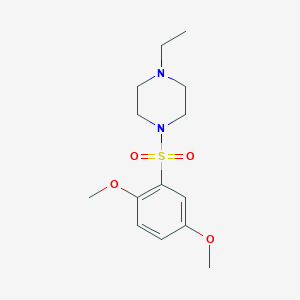
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide, also known as EPMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family, which is known for its wide range of biological activities. EPMBS has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and signaling pathways involved in the development and progression of disease. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, this compound has been found to inhibit the activity of certain protein kinases, which play a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and protein kinases, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to modulate the activity of certain ion channels in the body, which can have a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation into its mechanism of action and its effects on ion channels could provide valuable insights into the development of new drugs and therapies. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Propiedades
Fórmula molecular |
C12H19NO3S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-16-11-5-7-12(8-6-11)17(14,15)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Clave InChI |
IXMRIZDHZLMDSM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)


![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)



